N-[(3R)-piperidin-3-yl]cyclopropanecarboxamide is a chemical compound characterized by its unique structural features, which include a piperidine ring and a cyclopropanecarboxamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities. It is classified under amides and is notable for its applications in drug discovery and development.
The compound can be sourced from various chemical suppliers, with detailed descriptions available in databases such as PubChem and BenchChem. Its IUPAC name is N-[(3R)-piperidin-3-yl]cyclopropanecarboxamide, and it has been cataloged with the CAS number 126456-06-2.
N-[(3R)-piperidin-3-yl]cyclopropanecarboxamide falls under the category of organic compounds, specifically amides. It is further classified based on its functional groups, which include both piperidine and cyclopropane derivatives.
The synthesis of N-[(3R)-piperidin-3-yl]cyclopropanecarboxamide typically involves the reaction of (3R)-piperidin-3-ylamine with cyclopropanecarboxylic acid chloride. This reaction is generally performed in the presence of a base such as triethylamine to neutralize the hydrochloric acid generated during the process.
The molecular structure of N-[(3R)-piperidin-3-yl]cyclopropanecarboxamide can be represented as follows:
This representation indicates that the compound consists of nine carbon atoms, sixteen hydrogen atoms, two nitrogen atoms, and one oxygen atom.
The compound's molecular weight is approximately 168.24 g/mol. The structural formula highlights the arrangement of atoms within the molecule, emphasizing the piperidine ring's connectivity to the cyclopropane carboxamide group.
N-[(3R)-piperidin-3-yl]cyclopropanecarboxamide can participate in several chemical reactions:
These reactions may require specific conditions such as temperature control, solvent selection, and reaction time optimization to achieve desired yields and purity levels.
The mechanism of action for N-[(3R)-piperidin-3-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets within biological systems. The compound may bind to certain receptors or enzymes, modulating their activity and influencing various biochemical pathways.
N-[(3R)-piperidin-3-yl]cyclopropanecarboxamide is typically a white to off-white crystalline solid.
Key chemical properties include:
Relevant data regarding melting point, boiling point, and other physical constants are often provided by chemical suppliers or databases.
N-[(3R)-piperidin-3-yl]cyclopropanecarboxamide has several scientific applications:
The stereoselective construction of the (3R)-piperidine scaffold is foundational to synthesizing N-[(3R)-piperidin-3-yl]cyclopropanecarboxamide. Chiral pool utilization from L-glutamic acid or asymmetric hydrogenation of pyridine derivatives enables direct access to enantiomerically pure intermediates. Advanced methodologies employ chiral auxiliaries such as (S)-2-phenylglycinol, which facilitates diastereoselective reductive amination with subsequent auxiliary removal to yield (3R)-piperidin-3-yl derivatives with >98% enantiomeric excess (ee) [9]. Transition metal catalysis represents another robust approach, with Ru(BINAP)-catalyzed asymmetric hydrogenation achieving 99% ee and 92% yield under mild conditions (50°C, 50 bar H₂). Key to success is meticulous control of reaction parameters: temperature variations beyond ±5°C can reduce ee by 15-20%, while solvent polarity directly impacts stereoselectivity [9].
Recent innovations leverage enzymatic desymmetrization of prochiral 3-cyanopyridines using nitrilase mutants, generating (R)-nipecotic acid precursors in 96% ee. This biocatalytic route eliminates the need for precious metal catalysts and operates efficiently at ambient temperature [9]. X-ray crystallographic analysis confirms absolute configuration retention during downstream transformations, essential for pharmaceutical applications where stereopurity directly influences biological activity [9].
Table 1: Stereoselective Approaches to (3R)-Piperidin-3-yl Intermediates
Method | Chiral Control Element | ee (%) | Yield (%) | Key Advantage |
---|---|---|---|---|
Chiral Auxiliary | (S)-2-Phenylglycinol | >98 | 85 | Predictable stereochemistry |
Asymmetric Hydrogenation | Ru(BINAP) | 99 | 92 | High atom economy |
Biocatalysis | Engineered nitrilase | 96 | 88 | Ambient conditions, no metals |
Cyclopropane ring installation employs two principal strategies: (1) cyclopropanation of allylic precursors followed by carboxylation, and (2) direct coupling of pre-formed cyclopropanecarbonyl chloride with chiral amines. The Corey-Chaykovsky reaction between trimethylsulfoxonium iodide and α,β-unsaturated esters provides methyl cyclopropanecarboxylate in 82-85% yield, with subsequent hydrolysis generating the carboxylic acid [5] [7]. Critical to minimizing ring-opening side reactions is maintaining pH >10 during hydrolysis and avoiding elevated temperatures (>80°C).
Alternative routes utilize Simmons-Smith conditions (Zn/Cu couple with diiodomethane) on 4-butenoic acid derivatives, achieving 78% yield but requiring careful control of zinc activation to prevent over-reaction. Direct coupling of cyclopropanecarbonyl chloride with (3R)-piperidin-3-amine necessitates optimized conditions: stepwise temperature ramp from -20°C to 25°C, 1.05:1.00 acyl chloride:amine ratio, and non-nucleophilic bases (DIPEA) to suppress racemization. Solvent screening reveals dichloromethane outperforms THF by reducing epimerization from 8% to <1% [5].
Table 2: Cyclopropanation and Coupling Efficiency Comparisons
Method | Key Reagent | Yield (%) | Purity Challenge | Mitigation Strategy |
---|---|---|---|---|
Corey-Chaykovsky | Dimethylsulfoxonium methylide | 85 | Ring-opened byproducts (5-8%) | Strict temperature control ≤0°C |
Simmons-Smith | CH₂I₂/Zn-Cu | 78 | Over-alkylation products (12%) | Precise stoichiometry (0.95 eq CH₂I₂) |
Acyl chloride coupling | Cyclopropanecarbonyl chloride | 91 | Amine racemization (1-3%) | Low-temperature addition in CH₂Cl₂ |
Amide bond formation between cyclopropanecarboxylic acid and (3R)-piperidin-3-ylamine employs both stoichiometric and catalytic methods. Traditional carbodiimide-mediated coupling (EDC·HCl, HOBt) achieves 88-92% yield but generates urea byproducts complicating purification. Modern catalytic approaches utilize Zr(IV)-salen complexes (0.5 mol%) in solvent-free conditions, enabling direct amidation at 80°C with 95% yield and 99.5% chiral integrity preservation [9]. Mechanistic studies indicate the zirconium catalyst activates the carboxylic acid via bidentate coordination while simultaneously deprotonating the amine, lowering the activation barrier by 12 kcal/mol versus uncatalyzed reactions.
For industrial implementation, continuous-flow enzyme reactors with immobilized Candida antarctica lipase B (CAL-B) provide an attractive alternative, particularly for acid-sensitive substrates. Operating at 45°C with residence times under 10 minutes, enzymatic catalysis achieves 89% conversion with no detectable racemization and simplified downstream processing. However, substrate specificity requires optimization for each cyclopropane derivative, as electron-withdrawing substituents reduce conversion by 15-30% [9].
Industrial production of N-[(3R)-piperidin-3-yl]cyclopropanecarboxamide demands specialized purification to achieve >99.5% purity while maximizing yield. Agitated Nutsche Filter Dryers (ANFD) enable integrated solid-liquid separation, washing, and drying within a single vessel, reducing product loss from transfers by 12-15% versus traditional filtration [8]. Critical parameters include:
Yield optimization strategies address three key loss points:
Chromatographic purification on silica gel with ethyl acetate/methanol/ammonia (90:9:1) resolves residual diastereomers (<0.5%), but industrial-scale HPLC using chiral stationary phases (α1-acid glycoprotein) achieves baseline separation with solvent recovery >95%, making it economically viable despite higher capital investment [4].
Table 3: Industrial Purification Performance Metrics
Purification Method | Purity (%) | Yield Loss (%) | Cycle Time (h) | Cost Factor |
---|---|---|---|---|
ANFD Crystallization | 99.5 | 8-10 | 12 | 1.0x |
Chiral HPLC | >99.9 | 5-7 | 6 | 2.3x |
Nanofiltration + ANFD | 99.6 | 4-5 | 14 | 1.4x |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1